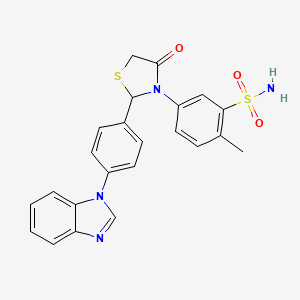
Tyrosinase-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase-IN-21 is a compound known for its inhibitory effects on the enzyme tyrosinase Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin, the pigment responsible for the color of skin, hair, and eyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-21 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and ensuring high yield and purity of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Tyrosinase-IN-21 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions under suitable conditions.
Substitution: Functional groups on this compound can be substituted with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Tyrosinase-IN-21 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the role of tyrosinase in melanin production and its regulation.
Medicine: this compound is explored for its potential in treating hyperpigmentation disorders and as a therapeutic agent in conditions involving abnormal melanin production.
Industry: The compound is used in the development of skin-whitening products and in the food industry to prevent enzymatic browning in fruits and vegetables.
Mechanism of Action
Tyrosinase-IN-21 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dopaquinone, a key step in melanin synthesis. This inhibition reduces the production of melanin, leading to its applications in skin-whitening and treating hyperpigmentation.
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics for skin whitening.
Arbutin: Another tyrosinase inhibitor that is commonly used in skin-lightening products.
Hydroquinone: A potent inhibitor of melanin production, though its use is regulated due to potential side effects.
Uniqueness of Tyrosinase-IN-21
This compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower likelihood of causing side effects, making it a safer option for long-term use in cosmetic and therapeutic applications.
Properties
Molecular Formula |
C23H20N4O3S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
5-[2-[4-(benzimidazol-1-yl)phenyl]-4-oxo-1,3-thiazolidin-3-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S2/c1-15-6-9-18(12-21(15)32(24,29)30)27-22(28)13-31-23(27)16-7-10-17(11-8-16)26-14-25-19-4-2-3-5-20(19)26/h2-12,14,23H,13H2,1H3,(H2,24,29,30) |
InChI Key |
QRGNDNQYBSBYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















